molecular formula C11H10FNO2S B1320598 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid CAS No. 1190102-74-9

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid

Cat. No.: B1320598
CAS No.: 1190102-74-9
M. Wt: 239.27 g/mol
InChI Key: HSZMBOXVDGPRRJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid is an organic compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a dihydrothiazine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with thioglycolic acid to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid. Research indicates that derivatives of thiazine compounds exhibit varying degrees of activity against bacteria and fungi. For instance:

  • Antibacterial Effects : Compounds derived from thiazine structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In one study, certain thiazine derivatives demonstrated inhibition percentages ranging from 7.75% to 8.94% against Staphylococcus aureus at a concentration of 32 µg/mL .
  • Antifungal Activity : Additionally, these compounds have been effective against various fungal strains such as Candida albicans and Aspergillus species. Specific derivatives were noted for their high efficacy at concentrations as low as 50 mg/mL .

Structure-Activity Relationship (SAR)

The presence of fluorine in the molecular structure has been linked to enhanced biological activity. The fluorinated analogs often exhibit improved interactions with biological targets, which can lead to increased potency against pathogens .

Case Studies

  • Study on Antimicrobial Potency :
    • A series of thiazine derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that modifications to the thiazine ring significantly influenced the antimicrobial efficacy .
  • In Vitro Studies :
    • In vitro assays demonstrated that certain thiazine derivatives had cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells, suggesting a potential dual role as both antimicrobial and anticancer agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are known for their efficiency in creating complex molecules from simpler precursors. These reactions not only streamline the synthesis process but also enhance the yield of desired products .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid has a unique dihydrothiazine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and materials.

Biological Activity

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₁H₁₀FNO₂S
  • CAS Number : 1190102-74-9
  • Melting Point : 130–132 °C
  • Molecular Structure : The compound features a thiazine ring, which is known for its diverse biological activities.

Biological Activity Overview

Thiazine derivatives, including this compound, have been reported to exhibit various biological activities:

  • Antimicrobial Activity : Thiazine compounds have shown effectiveness against a range of bacteria and fungi. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
  • Antiviral Properties : Some thiazine derivatives exhibit antiviral activity against viruses such as HIV and influenza A. The mechanism often involves inhibition of viral enzymes .
  • Antitumor Effects : Research indicates that certain thiazine compounds can inhibit tumor growth in various cancer cell lines. The structural modifications in these compounds can enhance their efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine precursors. The incorporation of the fluorophenyl group is crucial for enhancing biological activity.

Table 1: Summary of Biological Activities and Their Mechanisms

Activity Target Pathogen/Mechanism Reference
AntibacterialStaphylococcus aureus, E. coli
AntiviralHIV reverse transcriptase
AntitumorVarious cancer cell lines

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of synthesized thiazine derivatives, including the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
  • Antiviral Research :
    In vitro studies demonstrated that thiazine derivatives could effectively inhibit viral replication in cell cultures infected with HIV and influenza A. These findings highlight the potential use of these compounds in antiviral drug development .
  • Cancer Cell Line Studies :
    Research involving various cancer cell lines indicated that modifications in the thiazine structure could lead to enhanced cytotoxicity. The compound's ability to induce apoptosis in cancer cells was particularly noted .

Q & A

Basic Question

Q. What synthetic routes are recommended for 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization of fluorophenyl-substituted precursors with thiazine-forming reagents. To optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading), employ factorial design to reduce experimental variables while capturing interaction effects. For example, a 2<sup>k</sup> factorial design can identify critical parameters (e.g., pH, reaction time) and their synergistic effects on yield . Statistical tools like ANOVA validate the significance of each factor, ensuring reproducibility .

Advanced Question

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HPLC) during structural elucidation of the compound?

Methodological Answer: Discrepancies may arise from impurities, tautomerism, or solvent effects. To address this:

  • Perform replicate experiments under controlled conditions (e.g., standardized solvent systems).
  • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and rule out tautomeric interferences.
  • Validate purity via HPLC-MS with orthogonal separation methods (e.g., reverse-phase vs. ion-exchange) to detect trace contaminants . Cross-referencing with computational NMR prediction tools (e.g., DFT calculations) further resolves ambiguities .

Basic Question

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC-PDA : Quantify purity and detect degradation products (e.g., hydrolyzed or oxidized derivatives).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to inform storage protocols (e.g., desiccants, inert atmospheres) . For long-term stability, use accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Advanced Question

Q. What experimental strategies are effective for studying the compound’s reactivity in heterocyclic ring-opening or functionalization reactions?

Methodological Answer:

  • In-situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation during ring-opening.
  • Kinetic Isotope Effects (KIE) : Differentiate between nucleophilic vs. electrophilic pathways.
  • Computational Modeling : Apply DFT or MD simulations to predict reactive sites (e.g., sulfur in the thiazine ring) and validate with experimental data . Controlled pH studies (e.g., buffered aqueous/organic systems) further elucidate protonation-dependent reactivity .

Advanced Question

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with modifications to the fluorophenyl or carboxylic acid moieties.
  • Multivariate Analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity data.
  • High-Throughput Screening (HTS) : Pair with dose-response assays to quantify IC50 values. Statistical validation via resampling methods (e.g., bootstrapping) ensures robustness against outliers .

Basic Question

Q. What safety protocols are essential when handling intermediates or derivatives of this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for fluorophenyl precursors, which may be irritants or toxic.
  • Engineering Controls : Use fume hoods for reactions releasing volatile byproducts (e.g., H2S).
  • Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory.
  • Waste Management : Neutralize acidic byproducts before disposal .

Advanced Question

Q. How can contradictory data from solubility studies (e.g., in aqueous vs. organic solvents) be reconciled?

Methodological Answer:

  • Solvent Parameterization : Use Hansen Solubility Parameters (HSP) to quantify polarity/hydrogen-bonding contributions.
  • Phase Diagrams : Construct ternary diagrams for co-solvent systems (e.g., water/ethanol/DMSO) to identify optimal solubility windows.
  • Molecular Dynamics (MD) : Simulate solvation shells to explain discrepancies (e.g., aggregation in aqueous media) .

Properties

IUPAC Name

5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c12-8-3-1-7(2-4-8)9-5-16-6-10(13-9)11(14)15/h1-5,10,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMBOXVDGPRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594768
Record name 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190102-74-9
Record name 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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